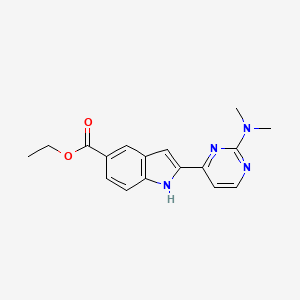
Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate, is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as pyrimidinecarboxylate derivatives, have been synthesized and studied for their biological activities, including antiulcer properties , and their reaction mechanisms with thiols .
Synthesis Analysis
The synthesis of related compounds involves the use of starting materials such as Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate and ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates . These starting materials undergo various reactions, including condensation and treatment with dinucleophiles, to yield pyrimidinecarboxylate derivatives. The synthesis often aims to optimize yields and explore the reactivity of the pyrimidine ring with different substituents.
Molecular Structure Analysis
The molecular structures of related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined and show intramolecular hydrogen bonding . These structural analyses are crucial for understanding the potential interactions of the compounds with biological targets.
Chemical Reactions Analysis
The reactivity of pyrimidinecarboxylate derivatives with thiols has been studied to understand the mechanism of action of these compounds as H+/K(+)-ATPase inhibitors . The reaction with thiols under acidic conditions does not follow the predicted pathway seen with other inhibitors, indicating a unique mechanism of action for these compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate are not directly reported, related compounds have been characterized using various spectroscopic techniques, including NMR, UV-Visible, FT-IR, and Mass spectroscopy . These studies provide insights into the electronic structure, vibrational modes, and reactivity of the compounds, which are essential for understanding their pharmacological potential.
Scientific Research Applications
Importance of Hybrid Catalysts
Research has shown that hybrid catalysts are crucial for synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. Such compounds, including those related to pyrimidines and indoles, have a wide range of applicability, suggesting that compounds like Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate might have potential in drug development and synthetic chemistry applications (Parmar et al., 2023).
Eco-friendly Synthesis
Another study emphasizes the importance of eco-friendly and enantiospecific synthesis methods, such as the Biginelli reaction using green solvents. This highlights the ongoing effort to develop sustainable and environmentally friendly synthetic routes for complex organic molecules, which could be applicable to the synthesis of Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate (Benincá et al., 2020).
Heterocyclic N-oxide Molecules
The diversity and potential of heterocyclic N-oxide molecules in organic synthesis, catalysis, and drug applications indicate the wide-ranging utility of nitrogen-containing heterocycles in chemistry and pharmacology. This supports the notion that compounds like Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate could have significant applications in these areas (Li et al., 2019).
Fluorinated Pyrimidines
The review on fluorinated pyrimidines (FPs) and their precise use in cancer treatment underlines the critical role of pyrimidine derivatives in medicinal chemistry, especially in oncology. While the specific compound is not mentioned, the discussion on the synthesis, biological activity, and applications of FPs suggests potential research avenues for related compounds (Gmeiner, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidopyrimidines, have been known to target various enzymes and receptors, including kinases .
Mode of Action
Similar compounds have been shown to interact with their targets through non-classical carbon hydrogen bonds .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds have been shown to possess good pharmacokinetic profiles and oral bioavailability .
Result of Action
Related compounds have been shown to exert significant alterations in cell cycle progression and induce apoptosis within cells .
properties
IUPAC Name |
ethyl 2-[2-(dimethylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-4-23-16(22)11-5-6-13-12(9-11)10-15(19-13)14-7-8-18-17(20-14)21(2)3/h5-10,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNYLBOAWFCONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

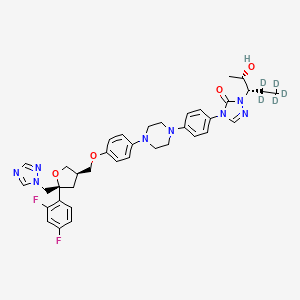
![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)
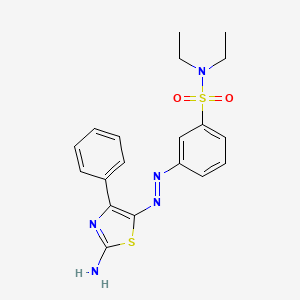


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate](/img/structure/B2521566.png)
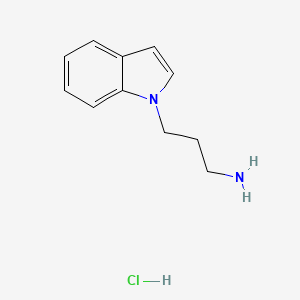
![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2521570.png)
![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)
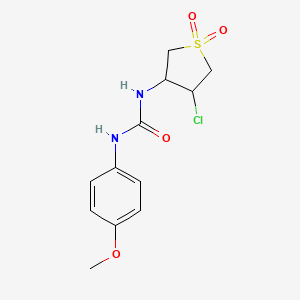

![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2521580.png)
![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)